Methyl Ionone Gamma Methyl Ionone Gamma 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992)
1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one, also known as 6-methylionone or 1-2, 6, 6-trimethylcyclohex-2-en-1-yl, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-(2, 6, 6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is primarily located in the membrane (predicted from logP) and cytoplasm. 1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one has a sweet, floral, and fruity taste.
Brand Name: Vulcanchem
CAS No.: 1322-70-9
VCID: VC20942764
InChI: InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
SMILES: CCC(=O)C=CC1C(=CCCC1(C)C)C
Molecular Formula: C14H22O
Molecular Weight: 206.32 g/mol

Methyl Ionone Gamma

CAS No.: 1322-70-9

Cat. No.: VC20942764

Molecular Formula: C14H22O

Molecular Weight: 206.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl Ionone Gamma - 1322-70-9

Specification

Description 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992)
1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one, also known as 6-methylionone or 1-2, 6, 6-trimethylcyclohex-2-en-1-yl, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-(2, 6, 6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is primarily located in the membrane (predicted from logP) and cytoplasm. 1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one has a sweet, floral, and fruity taste.
CAS No. 1322-70-9
Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
IUPAC Name (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
Standard InChI InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
Standard InChI Key VPKMGDRERYMTJX-CMDGGOBGSA-N
Isomeric SMILES CCC(=O)/C=C/C1C(=CCCC1(C)C)C
SMILES CCC(=O)C=CC1C(=CCCC1(C)C)C
Canonical SMILES CCC(=O)C=CC1C(=CCCC1(C)C)C
Boiling Point 291 °F at 16 mm Hg (NTP, 1992)
Flash Point greater than 200 °F (NTP, 1992)

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